molecular formula C11H13BrO3 B15298760 Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate

Cat. No.: B15298760
M. Wt: 273.12 g/mol
InChI Key: GIFPKKADQXWDEM-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate is an organic compound characterized by a phenoxyacetate backbone substituted with a bromine atom at the para position and methyl groups at the ortho positions (2 and 6). Its molecular formula is C₁₁H₁₃BrO₃, and it is commonly used as an intermediate in pharmaceutical and agrochemical synthesis. The methyl ester functional group enhances its stability and lipophilicity, making it suitable for applications requiring controlled reactivity .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C11H13BrO3/c1-7-4-9(12)5-8(2)11(7)15-6-10(13)14-3/h4-5H,6H2,1-3H3

InChI Key

GIFPKKADQXWDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OC)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate typically involves the reaction of 4-bromo-2,6-dimethylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The compound can undergo oxidation to form quinones or reduction to form phenols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) in aqueous or alcoholic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxyacetates.

    Ester hydrolysis: Formation of 2-(4-bromo-2,6-dimethylphenoxy)acetic acid.

    Oxidation: Formation of quinones.

    Reduction: Formation of phenols.

Scientific Research Applications

Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with bacterial proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s structural analogs differ in substituent types, positions, and functional groups. Below is a comparative analysis:

Table 1: Comparison of Structural Features
Compound Name CAS Number Molecular Formula Substituents Key Differences
Methyl 2-(4-bromo-2,6-dimethylphenoxy)acetate Not explicitly listed C₁₁H₁₃BrO₃ 4-Br, 2,6-diMe Reference compound
2-(4-Bromo-2-methylphenoxy)acetic acid 6956-82-7 C₉H₉BrO₃ 4-Br, 2-Me Carboxylic acid form; fewer methyl groups
Methyl 4-bromo-2,6-dimethylbenzoate (QM-4058) 90841-46-6 C₁₀H₁₁BrO₂ 4-Br, 2,6-diMe Benzoate ester; lacks phenoxy linkage
Methyl 2-(4-bromo-2,6-difluorophenyl)acetate CID 130054712 C₉H₇BrF₂O₂ 4-Br, 2,6-diF Fluorine substituents instead of methyl
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate (OT-4200) 4697-57-8 C₁₁H₁₃BrO₄ 2-Br, 4,5-diOMe Methoxy groups; altered substitution pattern
Methyl 2-[4-(5-bromopentoxy)phenyl]acetate 1026417-18-4 C₁₄H₁₉BrO₃ 4-(5-bromopentoxy) Extended bromoalkoxy chain

Physicochemical and Reactivity Differences

  • Substituent Effects :

    • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine substituents (e.g., in CID 130054712) increase electronegativity, making the compound more reactive in nucleophilic substitution compared to methyl groups, which are electron-donating .
    • Lipophilicity : The methyl groups in the target compound enhance lipophilicity compared to polar substituents like methoxy (OT-4200) or carboxylic acid (6956-82-7), influencing solubility in organic solvents .
  • Functional Group Variations: Benzoate vs.

Commercial Availability and Handling

  • Suppliers : The target compound and its analogs are available from suppliers like Combi-Blocks (purity: 97–98%) and CymitQuimica (priced at €58–221/g), indicating their utility in research .

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